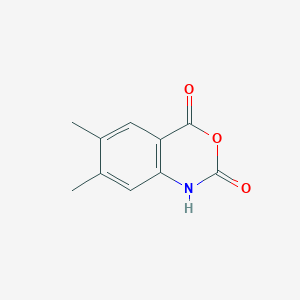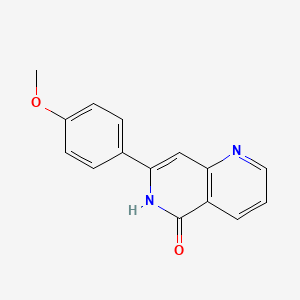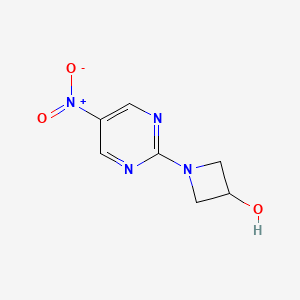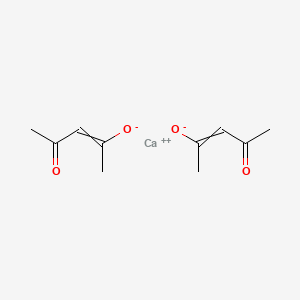
Calcium bis(4-oxopent-2-en-2-olate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white crystalline powder that is commonly used in various industrial and scientific applications . This compound is known for its stability and versatility, making it a valuable component in many chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium bis(4-oxopent-2-en-2-olate) can be synthesized through the reaction of calcium hydroxide with acetylacetone. The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying . The general reaction is as follows:
Ca(OH)2+2CH3COCH2COCH3→Ca(C5H7O2)2+2H2O
Industrial Production Methods
In industrial settings, the production of calcium;4-oxopent-2-en-2-olate involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include additional purification steps such as recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Calcium bis(4-oxopent-2-en-2-olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different calcium-containing compounds.
Substitution: The compound can participate in substitution reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with calcium;4-oxopent-2-en-2-olate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield calcium carbonate, while substitution reactions can produce a variety of calcium-ligand complexes .
Scientific Research Applications
Calcium bis(4-oxopent-2-en-2-olate) has numerous applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of calcium;4-oxopent-2-en-2-olate involves its ability to coordinate with various molecules and ions. This coordination can influence the reactivity and stability of the compound in different chemical environments. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biomolecules, which can affect cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) 4-oxopent-2-en-2-olate: Similar in structure but contains cobalt instead of calcium.
Magnesium acetylacetonate: Another metal acetylacetonate with magnesium as the central metal ion.
Zinc acetylacetonate: Contains zinc and exhibits similar coordination properties.
Uniqueness
Calcium bis(4-oxopent-2-en-2-olate) is unique due to its specific coordination chemistry and the stability it provides in various applications. Its ability to act as a heat stabilizer and catalyst distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H14CaO4 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
calcium;4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Ca/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |
InChI Key |
QAZYYQMPRQKMAC-UHFFFAOYSA-L |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,4-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B8691354.png)
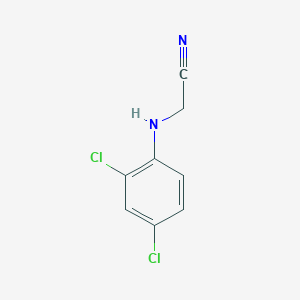
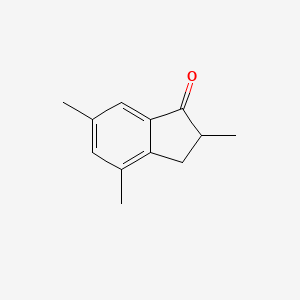
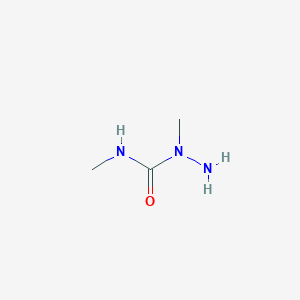

![(3-{4-[2-(2,4-Dichloro-Phenoxy)-Ethylcarbamoyl]-5-Phenyl-Isoxazol-3-Yl}-Phenyl)-Acetic Acid](/img/structure/B8691387.png)
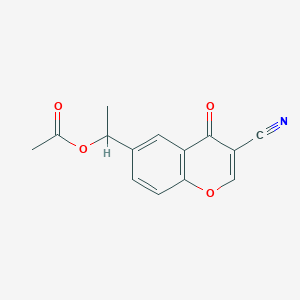
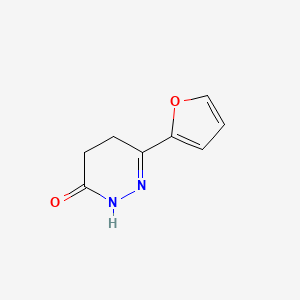
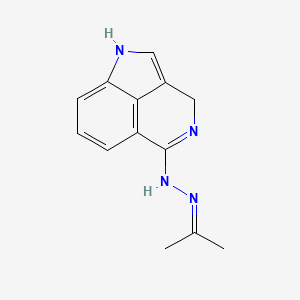
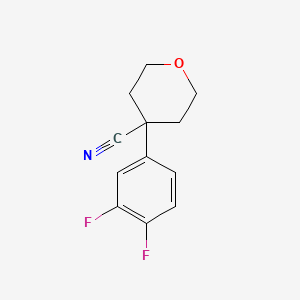
![5-Bromo-N-methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B8691427.png)
